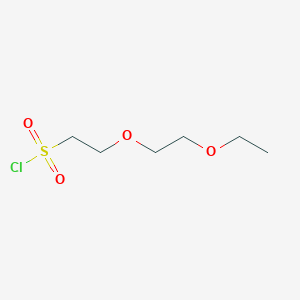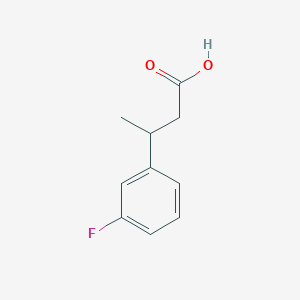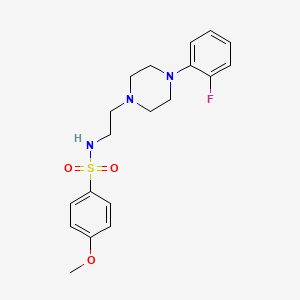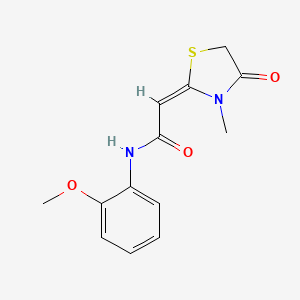![molecular formula C20H13Cl2N3OS2 B2927851 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine CAS No. 866143-91-1](/img/structure/B2927851.png)
3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine is a useful research compound. Its molecular formula is C20H13Cl2N3OS2 and its molecular weight is 446.36. The purity is usually 95%.
BenchChem offers high-quality 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Evaluation
A significant body of research focuses on the synthesis of novel compounds containing the 1,3,4-oxadiazole moiety, given its potential in various biological applications. A study by Fathima et al. (2021) outlines a method for synthesizing novel 1,3,4-oxadiazole derivatives with potential antimicrobial, antioxidant, and antitubercular activities. The study found that certain compounds exhibited wide-ranging activities, including promising antitubercular results, demonstrated through molecular docking studies which show excellent docking scores with various amino acids interactions (Fathima et al., 2021).
Antimicrobial and Anticancer Activities
Another study presented the synthesis and biological evaluation of 1,3,4-oxadiazoles derived from 2-benzylsulfanyl-nicotinic acid. These compounds were tested for antimicrobial, antimycobacterial, and anticancer activities. While none showed significant antitumor activity, some demonstrated promising antimicrobial and antitubercular effects (Patel et al., 2013). Similarly, Stolarczyk et al. (2018) investigated the cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, finding varied effects on cancer cell lines, indicating potential insights into the structures and behavior of these derivatives (Stolarczyk et al., 2018).
Alzheimer's Disease Treatment Potential
Research by Rehman et al. (2018) focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer's disease. The compounds showed potential enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment, underscoring the importance of such derivatives in developing therapeutic agents (Rehman et al., 2018).
Advanced Material Applications
Further, the study of aromatic polyimides derived from thiophenyl-substituted benzidines by Tapaswi et al. (2015) illustrates the utility of such compounds in creating materials with high refractive indices and small birefringences, useful for optical applications. This research demonstrates the versatility of 1,3,4-oxadiazole derivatives in the development of high-performance materials (Tapaswi et al., 2015).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other sulfanyl-oxadiazol compounds, it may interact with its targets through covalent bonding, specifically through the formation of disulfide bonds .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial activity, suggesting potential effects on bacterial cell wall synthesis or protein production pathways .
Pharmacokinetics
Given its molecular weight and structure, it may have reasonable oral bioavailability, but this would need to be confirmed experimentally .
Result of Action
Based on its structural similarity to other antimicrobial agents, it may lead to the inhibition of bacterial growth or viability .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3OS2/c21-14-6-8-16(9-7-14)28-19-17(5-2-10-23-19)18-24-25-20(26-18)27-12-13-3-1-4-15(22)11-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIUZGGAZCOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)


![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)



![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)
![N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2927788.png)
![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)